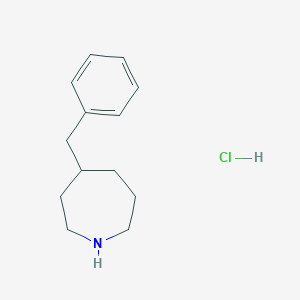

4-Benzylazepane hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-benzylazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-2-5-12(6-3-1)11-13-7-4-9-14-10-8-13;/h1-3,5-6,13-14H,4,7-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCVVRYORXMNSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzylazepane Hydrochloride and Its Derivatives

Direct Synthetic Routes to the 4-Benzylazepane Core

Directly forming the seven-membered ring is a primary approach to the azepane skeleton. These methods often involve creating a linear precursor that is then induced to cyclize.

Cyclization Strategies for Seven-Membered Nitrogen Heterocycles

The synthesis of seven-membered nitrogen heterocycles like azepanes can be challenging due to the thermodynamic and kinetic properties of forming a medium-sized ring. sioc-journal.cn However, various strategies have been developed to overcome these hurdles.

One prominent method is radical-mediated tandem cyclization . This approach avoids harsh reaction conditions and offers good atom economy. sioc-journal.cn It allows for the construction of the seven-membered ring through a cascade of radical reactions.

Another powerful technique is the Ugi four-component reaction (U-4CR) . This multicomponent reaction is highly versatile for creating molecular diversity and has been successfully applied to the synthesis of seven-membered nitrogen heterocycles. researchgate.netsioc-journal.cn The Ugi reaction can be employed in several ways:

Intramolecular Ugi reaction: The four components are designed to react and subsequently cyclize in one pot.

Ugi reaction followed by cyclization: The product of the Ugi reaction contains an additional functional group that facilitates a subsequent cyclization step. researchgate.net

Ugi reaction with subsequent tandem modification and cyclization: This involves in situ generation of one of the components, such as an amine, which then participates in the Ugi reaction and further cyclization. sioc-journal.cn

A recently developed strategy involves the photochemical dearomative ring expansion of nitroarenes . This method uses blue light to convert a six-membered nitroarene into a seven-membered ring system, which can then be hydrogenated to yield the azepane core. This two-step process is efficient and operates at room temperature. nih.gov

Organocatalysis has also been employed to achieve asymmetric cyclization. For instance, a highly congested iminophosphorane catalyst has been used for the enantioselective synthesis of chiral seven- and eight-membered rings through substrate preorganization. acs.org

Ring Expansion Methodologies Applied to 4-Benzylazepane Formation

Ring expansion reactions provide an alternative and often more efficient pathway to azepanes by starting with smaller, more readily available ring systems like piperidines and pyrrolidines. semanticscholar.org

Palladium-Catalyzed Ring Expansion Reactions

Palladium catalysis is a powerful tool for ring expansion reactions. One notable example is the palladium(0)-catalyzed rearrangement of piperidines bearing a spirocyclopropane ring . This reaction proceeds through the oxidative addition of a distal carbon-carbon bond of the cyclopropane (B1198618) to the palladium catalyst, driven by the relief of ring strain. acs.orgnih.govacs.org This method can produce a variety of functionalized azepanes in good to excellent yields. acs.orgnih.gov Mechanistic studies, both experimental and computational, support a pathway involving the formation of a π-allyl intermediate followed by reductive elimination to yield the ring-expanded product. acs.org

Another palladium-catalyzed approach involves the two-carbon ring expansion of 2-alkenyl pyrrolidines and piperidines . This rearrangement of allylic amines is driven by electronic factors, where the formation of a conjugated system in the product provides the thermodynamic driving force. researchgate.netrsc.org The reaction conditions are generally mild and tolerate a range of functional groups, even proceeding with a high degree of enantio-retention. researchgate.netrsc.org

| Starting Material | Catalyst System | Product | Yield | Reference |

| N-Tosyl-spiro[cyclopropane-1,3'-piperidine] | Pd(OAc)₂, P(o-tol)₃ | N-Tosyl-2,3,4,7-tetrahydro-1H-azepine | Good | acs.orgnih.gov |

| 2-Vinyl-N-tosylpyrrolidine | [Pd(allyl)Cl]₂, dppf | N-Tosyl-2,3,6,7-tetrahydro-1H-azepine | Moderate | researchgate.netrsc.org |

Rhodium-Catalyzed Ring Expansion from Spirocyclopropanes

Rhodium catalysts can also effectively promote the ring expansion of cyclopropanes to form seven-membered rings. A rhodium(I)-catalyzed tandem isomerization of monoactivated cyclopropanes can proceed via an allene (B1206475) intermediate. nih.gov This process involves a 1,5 C-C bond migration, which is a less common but powerful method for constructing cycloheptane (B1346806) skeletons. nih.govresearchgate.net The reaction is proposed to initiate with a 1,3-acyloxy migration to form an allene, which then undergoes oxidative cyclization with the rhodium catalyst to form a metallacyclopentene intermediate that leads to the final ring-expanded product. nih.gov

Piperidine Ring Expansion Approaches

Besides metal-catalyzed methods, classical organic reactions can also achieve the ring expansion of piperidines to azepanes. One such strategy provides diastereomerically pure azepane derivatives with excellent stereoselectivity and regioselectivity. rsc.orgresearchgate.net This approach has been successfully applied to the synthesis of azepine backbones of potential drug candidates. rsc.orgresearchgate.net

A two-carbon ring expansion of piperidines to azocanes (eight-membered rings) has also been reported, highlighting the versatility of ring expansion strategies. researchgate.net

Pyrrolidine (B122466) Ring Expansion Approaches

The expansion of pyrrolidines to azepanes is another viable route. One method involves the intramolecular Ullmann-type annulation and rearrangement of 5-arylpyrrolidine-2-carboxylates. This copper(I)-promoted reaction, activated by microwaves, transforms the pyrrolidine into a functionalized 1H-benzo[b]azepine-2-carboxylate in good yields. acs.org

Another approach involves a competitive ring expansion of azetidines, which can lead to either pyrrolidines or azepanes depending on the substitution pattern and the nucleophile used. acs.orgnih.gov This highlights the intricate control that can be exerted over ring expansion reactions. A two-carbon ring expansion of 2-vinyl pyrrolidines to azepanes has also been achieved through palladium-catalyzed rearrangements of allylic amines. researchgate.netrsc.org

| Starting Material | Reagents/Catalyst | Product | Yield | Reference |

| 5-(o-halophenyl)pyrrolidine-2-carboxylate | Cu₂O, Thiophene-2-carboxylic acid, Microwave | 1H-Benzo[b]azepine-2-carboxylate | 67-89% | acs.org |

| 2-Alkenyl-N-tosylpyrrolidine | Pd₂(dba)₃, Ligand | N-Tosyl-azepane derivative | Modest to Good | researchgate.netrsc.org |

Multistep Synthetic Sequences for Azepane Scaffolds

Multistep syntheses are a foundational approach to constructing complex molecules like 4-benzylazepane. These methods often involve the sequential formation of bonds to build the seven-membered ring.

One common strategy involves ring expansion reactions, where a smaller, more readily accessible ring, such as a pyrrolidine or piperidine, is enlarged to the azepane system. For instance, L-proline can be used as a chiral starting material to synthesize α-trifluoromethyl azepanes. This process involves the regioselective ring-opening of a bicyclic azetidinium intermediate derived from L-proline, followed by a ring expansion that is driven by the presence of the trifluoromethyl group. acs.org

Another approach is the ring-closing metathesis (RCM) of a suitable diene. This powerful reaction, often catalyzed by ruthenium-based catalysts, can form the seven-membered ring in good yield. For example, polyhydroxylated azepanes have been synthesized from D-arabinose in a 10-step sequence where the key step is the RCM of a protected N-allyl-aminohexenitol. rsc.org

Furthermore, classical methods such as intramolecular cyclization of long-chain amino halides or amino esters are also employed. These reactions, while sometimes requiring harsh conditions, remain a viable route to the azepane core. The choice of the specific multistep sequence often depends on the desired substitution pattern on the azepane ring and the availability of starting materials.

A notable multistep synthesis involves the use of SnAP (Tin Amino Protocol) reagents, which react with aldehydes to form 7-, 8-, and 9-membered saturated N-heterocycles under mild, room-temperature conditions. ethz.ch This method offers a high degree of functional group tolerance and is scalable. ethz.ch

| Starting Material | Key Reaction | Product | Reference |

| L-proline | Regioselective ring-opening of bicyclic azetidinium intermediate | α-Trifluoromethyl azepanes | acs.org |

| D-arabinose | Ring-closing metathesis (RCM) | Polyhydroxylated azepanes | rsc.org |

| Aldehydes and SnAP reagents | Imine formation and cyclization | Saturated N-heterocycles | ethz.ch |

Metal-Catalyzed Approaches in 4-Benzylazepane Hydrochloride Synthesis

Transition metal catalysis has revolutionized the synthesis of cyclic compounds, including azepanes. These methods often offer higher efficiency, selectivity, and milder reaction conditions compared to traditional approaches.

Rhodium catalysts are particularly effective in promoting the formation of azepine derivatives through a sequential cyclopropanation and rearrangement process. nih.gov In a typical reaction, a dienyltriazole undergoes an intramolecular cyclopropanation catalyzed by a rhodium(II) complex to form a transient vinylcyclopropane (B126155) intermediate. nih.govsorbonne-nouvelle.fr This intermediate then undergoes a sorbonne-nouvelle.frsorbonne-nouvelle.fr-sigmatropic rearrangement, known as an aza-Cope rearrangement, to yield the fused dihydroazepine product. nih.govsorbonne-nouvelle.frsorbonne-universite.fr This method has been shown to be efficient for the synthesis of a variety of fused azepine structures in moderate to excellent yields. nih.govsorbonne-nouvelle.fr The reaction can also be performed on a gram scale with similar efficiency. nih.gov

Studies have shown that the reaction of 3-diazoindolin-2-imines with 1,3-dienes in the presence of a rhodium catalyst proceeds through a [2+1] cycloaddition to form an iminyl vinyl cyclopropane intermediate, which then thermally rearranges to provide azepinoindoles in good to excellent yields. acs.org

Copper(I) catalysts have been successfully employed in the synthesis of functionalized azepines through a tandem amination/cyclization reaction of allenynes. mdpi.comnih.gov This method involves the intermolecular addition of an amine to the allenyne, followed by an intramolecular cyclization to form the seven-membered azepine ring. mdpi.comnih.govdntb.gov.ua This approach is particularly useful for the preparation of α-CF3-containing azepine-2-carboxylates. mdpi.com The reaction proceeds under relatively mild conditions and represents a novel transformation of allenynes. mdpi.com

Copper catalysts, in conjunction with gold catalysts, have also been used in the divergent synthesis of N-heterocycles from azido-diynes. nih.gov While gold catalysis leads to pyrrolo[2,3-b]indoles, copper catalysis facilitates an oxidative cyclization to produce pyrrolo[3,4-c]quinolin-1-ones. nih.gov

Osmium-catalyzed aminohydroxylation is a powerful tool for the stereoselective synthesis of highly functionalized azepanes. acs.orgresearchgate.net This reaction introduces both a nitrogen and a hydroxyl group across a double bond in a syn-fashion. A key strategy in this area is the osmium-catalyzed tethered aminohydroxylation (TA), where the amine nucleophile is tethered to the olefin substrate. acs.orgresearchgate.net This tethering approach ensures high regioselectivity and stereocontrol. acs.orgresearchgate.net

This methodology has been successfully applied to the synthesis of pentahydroxyazepane iminosugars. acs.orgresearchgate.net The key step involves the osmium-catalyzed aminohydroxylation of an allylic alcohol derived from D-mannose, which forms the new C-N bond with complete regio- and stereocontrol. acs.orgresearchgate.net Subsequent intramolecular reductive amination then closes the ring to form the desired azepane. acs.orgresearchgate.net This represents the first application of this reaction to the synthesis of iminosugars. acs.orgresearchgate.net

| Catalyst | Reaction Type | Key Feature | Product | References |

| Rhodium(II) | Cyclopropanation/Aza-Cope Rearrangement | Forms fused dihydroazepines from dienyltriazoles | Fused dihydroazepines | nih.govsorbonne-nouvelle.frsorbonne-universite.fr |

| Copper(I) | Tandem Amination/Cyclization | Synthesizes functionalized azepines from allenynes | α-CF3-containing azepine-2-carboxylates | mdpi.comnih.govdntb.gov.ua |

| Osmium | Tethered Aminohydroxylation | Stereoselective formation of C-N and C-O bonds | Pentahydroxyazepane iminosugars | acs.orgresearchgate.net |

While less common than rhodium, copper, and osmium, silver and molybdenum catalysts also play a role in the synthesis of azepane rings. Silver catalysts can be used in nitrene transfer reactions to form azepines. acs.org For example, the silver-catalyzed reaction of carbamoyl (B1232498) azides can lead to the formation of fused azepine products through the insertion of a nitrogen atom into a C-C bond of an arene ring. acs.org

Molybdenum catalysts have been utilized in ring-closing metathesis reactions to form azepane precursors. Molybdenum-oxo catalysts have shown activity in the cyclization of alkenes and allenes. princeton.edu

Stereoselective and Enantioselective Synthesis of this compound

The synthesis of a specific stereoisomer of this compound is crucial for its potential biological applications, as different stereoisomers can have vastly different pharmacological activities. Stereoselective and enantioselective syntheses aim to produce a single enantiomer or diastereomer of a chiral molecule. ethz.chmasterorganicchemistry.com

A significant approach to the asymmetric synthesis of substituted azepanes involves the use of a chiral auxiliary. For example, (−)-sparteine has been used as a chiral ligand in the lithiation-conjugate addition of N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamines to a β-aryl α,β-unsaturated ester. acs.orgnih.gov This reaction proceeds with high diastereoselectivity and enantioselectivity, providing access to enantioenriched 4,5,6- and 3,4,5,6-substituted azepanes after a series of transformations including hydrolysis, cyclization, and reduction. acs.orgnih.gov Access to the other enantiomer can be achieved through an invertive lithiation-stannylation-lithiation sequence. acs.orgnih.gov

Another strategy for enantioselective synthesis is to start from a chiral pool, utilizing a readily available enantiopure starting material. As mentioned earlier, L-proline can be used to synthesize enantio-enriched α-trifluoromethyl azepanes, where the chirality of the starting material is transferred to the final product with high enantiomeric excess. acs.org

Furthermore, osmium-catalyzed tethered aminohydroxylation, as described in section 2.2.3, is an excellent example of a stereoselective reaction that allows for the controlled introduction of new stereocenters into the azepane ring. acs.orgresearchgate.net The use of a chiral ligand in this reaction can lead to an enantioselective process.

The development of new stereoselective and enantioselective methods for the synthesis of 4-substituted azepanes remains an active area of research, driven by the need for enantiomerically pure compounds for drug discovery and development. chemistryviews.orginflibnet.ac.in

Diastereoselective Synthesis of Azepane Derivatives

The controlled formation of specific stereoisomers is a cornerstone of modern synthetic chemistry, particularly in the creation of complex molecules like azepane derivatives. Diastereoselective strategies are crucial for establishing the desired three-dimensional arrangement of atoms, which directly influences the biological activity of the final compound.

A significant advancement in this area is the development of a convergent (4+3) annulation reaction between azadienes and donor-acceptor cyclopropanes. nih.gov This method, catalyzed by Ytterbium triflate (Yb(OTf)₃), yields densely substituted azepanones with high diastereoselectivity under mild conditions. nih.gov The reaction constructs the seven-membered ring by combining a four-atom component (the azadiene) with a three-atom component (the cyclopropane). nih.gov Researchers have also explored an enantioselective variant using a copper triflate catalyst with a trisoxazoline (Tox) ligand. nih.gov

Another powerful strategy involves a tandem formal [5 + 1]/hemiaminalization reaction. This metal-free method utilizes readily available (2-aminoaryl)divinyl ketones and various nucleophiles to construct 3,4-benzomorphan derivatives. nih.gov The reaction proceeds with high diastereoselectivity, forming two rings and three new chemical bonds in a single, efficient step. nih.gov

Table 1: Overview of Diastereoselective Synthesis Methods for Azepane Scaffolds

| Method | Key Reactants | Catalyst/Conditions | Product Type | Key Finding |

|---|---|---|---|---|

| (4+3) Annulation | Azadienes, Donor-Acceptor Cyclopropanes | Yb(OTf)₃ | Densely Substituted Azepanones | Achieves good to excellent yields with high diastereoselectivity. nih.gov |

| Tandem [5+1]/Hemiaminalization | (2-Aminoaryl)divinyl Ketones, Nucleophiles | Metal-free, mild conditions | 3,4-Benzomorphan Derivatives | Forms two rings and three new bonds in one step with high diastereoselectivity. nih.gov |

Enantioselective Organocatalyzed Annulation Strategies

Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for synthesizing chiral molecules. For azepane synthesis, enantioselective organocatalyzed annulations are particularly valuable as they offer an environmentally friendly way to create optically active seven-membered rings from simple, acyclic precursors. rsc.org

A notable breakthrough is the first enantioselective organocatalyzed domino synthesis of azepane moieties. rsc.orgrsc.org This approach employs a "temporary-bridge" strategy involving the annulation of α-ketoamides with enals. rsc.orgrsc.org The reaction simultaneously assembles three chemical bonds (C–C, C–N, and C–O) and creates up to four stereogenic centers with very high stereoselectivity. rsc.org The resulting oxygen-bridged azepanes are versatile intermediates that can be converted into a range of optically active azepanone and azepanol derivatives. rsc.orgrsc.org This domino sequence represents the first organocatalyzed route to optically active compounds in the azepane series. rsc.org

Chirality Transfer in Azepane Synthesis

Chirality transfer provides an elegant and atom-economical pathway to enantiomerically pure products by transferring the stereochemical information from a chiral starting material to the final molecule. This approach is highly efficient for constructing complex chiral structures.

A highly effective method for synthesizing fused azepine derivatives utilizes a rhodium-catalyzed intramolecular formal hetero-[5 + 2] cycloaddition of vinyl aziridines and alkynes. acs.orgnih.gov This reaction proceeds at a mild 30 °C and demonstrates broad substrate scope and functional group tolerance. acs.orgnih.gov Crucially, the chirality of the starting vinyl aziridine-alkyne substrate is completely transferred to the resulting fused 2,5-dihydroazepine cycloadduct. acs.orgnih.gov This represents the first enantiospecific protocol for this class of compounds. acs.org The reaction has been successfully demonstrated on a gram scale, maintaining high yield and enantiomeric excess, highlighting its synthetic utility. acs.org The resulting products can be further modified through diastereoselective dihydroxylation or selective hydrogenation, with the chirality being fully preserved. acs.org

Table 2: Chirality Transfer in Fused Azepine Synthesis

| Reaction Type | Catalyst | Key Substrates | Key Feature | Enantiomeric Excess (ee) |

|---|

| Intramolecular [5+2] Cycloaddition | Rhodium Complex | Chiral Vinyl Aziridine-Alkynes | Complete transfer of chirality from substrate to product. acs.orgnih.gov | Up to >99% ee maintained. acs.org |

Investigation of Key Intermediates and Precursors in this compound Synthesis

One critical intermediate is N-methylhexahydroazepin-4-one hydrochloride . A patented synthetic method for this compound starts with N-methyl-2-pyrrolidone, which is refluxed in hydrochloric acid and then crystallized to yield 4-methylamino-butyrate hydrochloride. google.com This is then reacted with methyl acrylate (B77674) and subjected to a condensation reaction using a strong base like potassium tert-butoxide to form the final cyclized product. google.com

Another vital precursor is 1-benzylazepane-4-carbaldehyde . Its synthesis typically begins with 4-piperidinecarboxylic acid. smolecule.com The process involves several steps:

Esterification: The starting acid is converted to its methyl ester. smolecule.com

Alkylation: The ester undergoes reaction with benzyl (B1604629) chloride to form N-benzyl-4-piperidinecarboxylic acid methyl ester. smolecule.com

Hydrolysis: The ester group is hydrolyzed back to a carboxylic acid. smolecule.com

Acylation and Dehydration: The acid is converted to an amide, which is then dehydrated to produce 1-benzylpiperidine-4-nitrile. smolecule.com Further chemical transformations would then convert the nitrile group into the required carbaldehyde to yield the target precursor. These intermediates serve as versatile platforms for constructing the final 4-benzylazepane structure.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which focus on designing environmentally sustainable chemical processes, are increasingly being applied to the synthesis of pharmaceutical compounds. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

One innovative green method for creating azepine skeletons involves a catalyst-free ring expansion reaction. A notable example is the reaction of tetrahydroisoquinolines with o-alkynylarylaldehydes, which uses air as a "green" oxidant to construct the dibenzo[b,d]azepine skeleton. rsc.orgrsc.org This process avoids the need for transition metal catalysts or other additives and has been shown to be scalable. rsc.orgrsc.org

Another sustainable strategy employs polyethylene (B3416737) glycol (PEG) as an inexpensive, non-toxic, and recyclable reaction medium for the one-pot synthesis of N-substituted azepines. organic-chemistry.org This protocol operates under catalyst-free conditions and provides excellent yields, making it an environmentally acceptable alternative to traditional methods that use volatile organic solvents. organic-chemistry.org The development of such eco-friendly methodologies is crucial for the sustainable production of azepine derivatives. researchgate.netresearchgate.net

Mechanistic Investigations of 4 Benzylazepane Hydrochloride Synthesis and Reactivity

Elucidation of Reaction Pathways for Azepane Ring Formation

The formation of the azepane ring can be achieved through various strategic bond formations and rearrangements. The specific pathway is often dictated by the choice of starting materials, catalysts, and reaction conditions, leading to a range of possible mechanistic routes.

A prominent strategy for synthesizing fused dihydroazepine derivatives involves a sequential reaction cascade initiated by a rhodium(II)-catalyzed intramolecular cyclopropanation. nih.govsorbonne-nouvelle.frnih.gov This process typically starts from 1-sulfonyl-1,2,3-triazoles that have a tethered diene. nih.govnih.gov The rhodium(II) catalyst facilitates the formation of an α-imino carbenoid intermediate, which then undergoes an intramolecular cyclopropanation to yield a transient 1-imino-2-vinylcyclopropane (IVC) intermediate. nih.govsorbonne-nouvelle.fr This highly strained intermediate rapidly undergoes a nih.govnih.gov-sigmatropic rearrangement, specifically a 1-aza-Cope rearrangement, to generate the fused 2,5-dihydro[1H]azepine ring system in moderate to excellent yields. nih.govsorbonne-nouvelle.frnih.gov

Mechanistic studies strongly support this sequential pathway over alternative routes, such as those involving a zwitterionic intermediate. nih.gov The absence of five-membered pyrroline (B1223166) byproducts, which would be expected from a zwitterionic intermediate, lends credence to the proposed cyclopropanation/rearrangement sequence. nih.gov The entire transformation is highly diastereoselective, with the stereospecific nature of both the cyclopropanation and the 1-aza-Cope rearrangement being critical for the observed selectivity. nih.gov

Table 1: Substrate Scope in Rh(II)-Catalyzed Dihydroazepine Synthesis

| Substrate Type | Catalyst | Yield (%) | Diastereoselectivity | Reference |

|---|---|---|---|---|

| Dienyltriazole (fused 5-7 system) | Rh₂(esp)₂ | 54-91 | Single diastereomer | nih.gov |

| Dienyltriazole (fused 6-7 system) | Rh₂(esp)₂ | 0 (1,2-H shift product) | N/A | nih.gov |

| Gram-scale synthesis | Rh₂(esp)₂ | 86 | Single diastereomer | nih.govnih.gov |

It is noteworthy that the rate of the 1-aza-Cope rearrangement can be significantly influenced by the substrate structure. For some substrates, the IVC intermediates have been observed by NMR, indicating a slower rearrangement step. nih.gov

An alternative pathway to the azepane core involves a palladium(0)-catalyzed ring expansion of piperidines or piperidones bearing a spirocyclopropane ring. acs.org The driving force for this transformation is the relief of ring strain inherent in the three-membered cyclopropane (B1198618) ring. acs.orgresearchgate.net

The mechanism, supported by experimental and computational studies, commences with the oxidative addition of the distal carbon-carbon bond of the cyclopropane ring to the palladium(0) catalyst. acs.org This step is regioselective and leads to the formation of a six-membered palladacycle intermediate. Subsequent reductive elimination from this intermediate furnishes the ring-expanded azepane or caprolactam product, regenerating the Pd(0) catalyst for the next cycle. acs.org This method provides a route to a variety of functionalized seven-membered rings in good to excellent yields. acs.org The presence of a gem-dihalocyclopropane substructure offers further opportunities for transformations, although these ring-opening reactions may require heat or activation by silver salts. rsc.org

The synthesis of fused azepane systems, such as tetrazolo azepanes, can be achieved via an intramolecular 1,3-dipolar cycloaddition of azido (B1232118) nitriles. rsc.orgrsc.orgresearchgate.net Mechanistic investigations of this cyclization process, employing quantum chemical topology studies, have revealed a "pseudo-concerted" mechanism. rsc.orgrsc.orgresearchgate.net

In this pathway, the formation of the azepane ring is not a single, synchronous event. Instead, the analysis of the transition state shows an early formation of the new carbon-nitrogen bond, which completes the azepane ring, prior to the second cyclization that forms the fused tetrazole ring. rsc.orgrsc.org This indicates that the process is not a true concerted reaction but rather a stepwise process with a very low barrier between the two bond-forming events. This mechanistic insight is crucial for understanding and predicting the outcomes of related intramolecular cycloaddition reactions leading to complex heterocyclic systems. rsc.orgrsc.org

Azepine ring formation can also proceed through pericyclic reactions, including proton shifts and electrocyclizations. One proposed mechanism involves the reaction of cyclopentanone (B42830) with ammonia, leading to an enamine-imine intermediate. beilstein-journals.org A subsequent prototropic shift within this intermediate generates a cyclic azomethine ylide. beilstein-journals.org This ylide can then undergo a conrotatory 6π-electrocyclization to form the dihydroazepine ring. beilstein-journals.org The stereochemistry of the product, specifically the trans-position of methyne hydrogens in the resulting azepine ring, is accounted for by the conrotatory nature of the electrocyclization, which is governed by the antisymmetry of the highest occupied molecular orbital (HOMO). beilstein-journals.org

Analogous pathways involving nih.govrsc.org-proton shifts and 6π-electrocyclization have been suggested in the formation of other nitrogen-containing aromatic systems, highlighting the potential of these fundamental reactive processes in the synthesis of azepine derivatives. researchgate.net

Kinetic and Thermodynamic Aspects of Azepane Formation

The feasibility and outcome of azepane synthesis are governed by both kinetic and thermodynamic factors. Thermodynamic variables, such as the change in Gibbs free energy (ΔG) and enthalpy of formation (ΔH), determine the spontaneity and position of equilibrium for a given reaction pathway. researchgate.net

Kinetically, the reaction rate is determined by the activation energy of the rate-determining step. In the photolysis of phenyl azide (B81097) to form azepines, the reaction is temperature-dependent. acs.org Higher temperatures favor the reactions of singlet-state intermediates leading to the azepine product, while lower temperatures can favor reactions involving the triplet state, leading to different products. acs.org Kinetic studies on the decay of azepine intermediates have provided valuable data on the enthalpy differences between ground states and transition states, offering insight into the stability of these seven-membered rings. acs.org

Role of Catalysts and Reagents in Directing Reaction Outcomes

The choice of catalysts and reagents is paramount in controlling the reaction pathway and achieving the desired azepane product with high selectivity and yield. Different metal catalysts can steer a reaction through entirely different mechanistic manifolds.

Table 2: Influence of Catalysts and Reagents on Azepane Synthesis

| Catalyst/Reagent | Reaction Type | Mechanism | Product Type | Reference |

|---|---|---|---|---|

| Rhodium(II) complexes (e.g., Rh₂(esp)₂) | Cyclization/Rearrangement | Intramolecular Cyclopropanation / 1-Aza-Cope | Fused Dihydroazepines | nih.govsorbonne-nouvelle.fr |

| Palladium(0) complexes | Ring Expansion | Oxidative Addition / Reductive Elimination | Functionalized Azepanes/Caprolactams | acs.org |

| Triisopropyl phosphite (B83602) / Blue Light | Dearomative Ring Expansion | Photochemical Nitrene Formation / Cyclization | Substituted Azepanes | manchester.ac.uk |

| Molybdenum(VI) | Cascade Reaction | Aza-Michael / Proton Shift / Electrocyclization | Substituted Anilines (Azepine Analogs) | researchgate.net |

| t-BuOK (Superbase) | Metalation/Cyclization | Anionic Cyclization | Dihydroazepines and Azepines | researchgate.net |

| Iridium catalysts | C-H Borylation | C-H Activation | Arylboron compounds (precursors) | nih.gov |

| Copper catalysts | Cross-coupling | Various | Functionalized heterocycles | beilstein-journals.org |

For example, rhodium(II) catalysts are specifically employed to generate α-imino carbenoids from triazoles, initiating the cyclopropanation/1-aza-Cope rearrangement cascade. nih.govresearchgate.net In contrast, palladium(0) catalysts are effective in promoting the ring expansion of spirocyclopropanes via an oxidative addition mechanism. acs.org

The reagents themselves are also critical. The dearomative ring expansion of nitroarenes to polysubstituted azepanes is achieved using a phosphite reagent under photochemical conditions (blue light), which facilitates the conversion of the nitro group into a key singlet nitrene intermediate. manchester.ac.uk This nitrene then undergoes cyclization and rearrangement to form a 3H-azepine, which can be subsequently hydrogenated. manchester.ac.uk The use of strong bases like potassium tert-butoxide can induce anionic cyclization of aza-1,3,5-trienes to yield azepine derivatives. researchgate.net Furthermore, the specific nature of starting materials, such as dienyltriazoles, nih.gov spirocyclopropyl piperidines, acs.org or functionalized linear precursors, manchester.ac.uk inherently dictates the applicable synthetic methodologies and the resulting mechanistic pathways.

Analysis of Transition States and Reaction Intermediates

The synthesis of 4-substituted azepane scaffolds, such as 4-benzylazepane, can be accomplished through various synthetic methodologies. The mechanistic course of these reactions is dictated by the nature of the starting materials and reagents, proceeding through distinct transition states and reactive intermediates. Understanding these transient species is crucial for optimizing reaction conditions and controlling product stereochemistry. Key intermediates in the formation of the azepane ring include nitrenes, iminium ions, and organometallic species, each associated with a unique potential energy surface and transition state geometry.

Detailed mechanistic investigations, often supported by computational chemistry and spectroscopic analysis, provide insight into the formation of the 4-benzylazepane core. While direct experimental data on the transition states for 4-benzylazepane hydrochloride synthesis is limited, analysis of analogous reactions provides a robust framework for understanding the plausible mechanistic pathways.

Research Findings:

Common synthetic routes to substituted azepanes involve nucleophilic substitution, reductive amination, and more advanced methods like photochemical ring expansion or organometallic rearrangements. Each route involves characteristic intermediates and transition states.

One of the most direct conceptual routes to a related isomer, 1-benzylazepane (B6596673), is the nucleophilic substitution (SN2) reaction between azepane and a benzyl (B1604629) halide. In this mechanism, the nitrogen atom of the azepane acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide or a similar substrate. The reaction proceeds through a pentacoordinate transition state where the nitrogen-carbon bond is forming concurrently with the carbon-halogen bond breaking. The geometry of this transition state is critical and can be influenced by steric factors; for instance, steric hindrance from the benzyl group can impede certain subsequent reactions like intramolecular cyclizations.

For the synthesis of 2-(3-(Trifluoromethyl)benzyl)azepane, another structural isomer, the mechanism is also proposed to proceed via multiple potential pathways, including a direct SN2 nucleophilic attack. smolecule.com Computational studies on such systems provide valuable data on the energetics of these transient structures.

A more modern and powerful strategy for accessing C4-substituted azepanes involves the photochemical dearomative ring expansion of nitroarenes. researchgate.net This process is initiated by the conversion of a nitro group into a highly reactive singlet nitrene intermediate. This species then drives the transformation of the six-membered benzene (B151609) ring into a seven-membered azepane framework, which can be subsequently hydrogenated. researchgate.net

Furthermore, chemoenzymatic strategies have been developed for the synthesis of substituted azepanes. bohrium.com These methods can involve the stereospecific rearrangement of cyclic N-aryl benzyllithium (B8763671) intermediates, generated from enantiopure 2-arylazepanes. bohrium.com The stability and reactivity of these organolithium intermediates are key to the success of the transformation.

The characterization of final products and, where possible, stable intermediates relies heavily on spectroscopic methods. NMR spectroscopy is particularly crucial for elucidating the structure of azepane derivatives. For example, the proton and carbon NMR spectra of 1-benzylazepane show characteristic signals for the benzyl group and the seven-membered azepane ring. acs.orgacs.org

The table below summarizes plausible reactive intermediates in the synthesis of substituted azepanes.

Table 1: Plausible Reactive Intermediates in Azepane Synthesis

| Synthetic Route | Key Intermediate | Description |

|---|---|---|

| Nucleophilic Substitution | Pentacoordinate SN2 Transition State | A transient state where the nucleophilic nitrogen, the benzylic carbon, and the leaving group are partially bonded. |

| Reductive Amination | Iminium Ion | A cationic species formed from the condensation of an amine and a carbonyl compound, which is subsequently reduced. |

| Photochemical Ring Expansion | Singlet Nitrene | A highly reactive, neutral, and univalent nitrogen species generated from a nitroarene precursor that inserts into the aromatic ring. researchgate.net |

Computational studies on analogous reactions provide quantitative data on the energy barriers associated with these transformations. The following table presents calculated activation energies for the synthesis of a related substituted benzylazepane, illustrating the energy required to reach the transition state.

Table 2: Calculated Activation Energy for a Related Azepane Synthesis

| Reaction Type | Analogue Studied | Calculated Activation Energy (kJ/mol) | Mechanistic Note | Reference |

|---|

Spectroscopic data is essential for the structural elucidation of the final products. The following table provides representative NMR data for 1-benzylazepane, a structural isomer of the target compound.

Table 3: Representative NMR Spectroscopic Data for 1-Benzylazepane

| Nucleus | Chemical Shift (δ) ppm | Multiplicity & Coupling (J) Hz | Assignment | Reference |

|---|---|---|---|---|

| 1H NMR (500 MHz, CDCl3) | 7.32–7.14 | m | 5H, Aromatic | acs.org |

| 3.59 | s | 2H, -CH2-Ph | acs.org | |

| 2.59–2.54 | m | 4H, Azepane N-CH2 | acs.org | |

| 1.62–1.55 | m | 8H, Azepane -(CH2)4- | acs.org | |

| 13C NMR (126 MHz, CDCl3) | 140.0 | Aromatic Cq | acs.org | |

| 128.6 | Aromatic CH | acs.org | ||

| 128.0 | Aromatic CH | acs.org | ||

| 126.6 | Aromatic CH | acs.org | ||

| 62.8 | -CH2-Ph | acs.org | ||

| 55.5 | Azepane N-CH2 | acs.org | ||

| 28.3 | Azepane CH2 | acs.org |

Theoretical and Computational Studies on 4 Benzylazepane Hydrochloride

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 4-benzylazepane hydrochloride. These methods model the molecule's electron distribution to predict its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecular systems. For heterocyclic compounds like azepane, the parent ring of 4-benzylazepane, DFT methods such as the meta-hybrid M06-2X functional combined with basis sets like 6-311++G(d,p) are employed to perform full geometry optimization and calculate various molecular properties. nih.gov

These calculations provide insights into global reactivity descriptors which help in understanding the molecule's stability and reactivity. Key descriptors for the parent azepane molecule, which serve as a foundational model for its substituted derivatives, are summarized below.

| Property | Description | Calculated Value (Azepane) |

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to the ability to donate electrons. | - |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to the ability to accept electrons. | - |

| Energy Gap (ΔE) | The difference between HOMO and LUMO energies; a larger gap implies lower reactivity. | - |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Fluctuates with the level of theory. acs.org |

| No specific calculated values for the parent azepane HOMO/LUMO energies were found in the provided search results. |

DFT calculations are also used to determine the distribution of electrostatic potential (ESP) and analyze natural bond orbitals (NBO), which reveals information about intramolecular interactions, such as those between a substituent and the heterocyclic ring. nih.gov For this compound, these calculations would elucidate the electronic influence of the protonated nitrogen and the C4-benzyl group on the azepane scaffold.

Ab Initio Methods in Azepane Conformational Analysis

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are another class of high-level quantum chemical calculations used for geometry optimization and conformational analysis. nih.gov These methods are based on first principles without reliance on empirical parameters. For the azepane ring, ab initio calculations have been used alongside DFT to model the geometry and compare it with experimental data, such as X-ray diffraction results, showing good agreement. nih.gov

These computational approaches are essential for exploring the potential energy surface of the flexible azepane ring. Studies on cycloheptane (B1346806) and its derivatives, including azepane, have identified the twist-chair conformation as the most stable, with the chair conformation often representing a transition state. nih.govacs.org The presence of heteroatoms like nitrogen can lower the relative energy of boat conformations compared to chair forms. acs.org For 4-benzylazepane, ab initio methods would be critical in determining how the benzyl (B1604629) substituent and protonation affect the relative energies of these conformers.

Conformational Analysis of the Azepane Ring System and its 4-Benzyl Substituent

The biological activity and physical properties of azepane derivatives are often dictated by the conformation of the seven-membered ring. lifechemicals.com This ring is highly flexible, and its preferred shape is influenced by both its environment and the nature of its substituents.

Gas-Phase and Solution Conformations

Computational modeling allows for the study of molecular conformations in different environments. Gas-phase calculations, performed in a vacuum, reveal the intrinsic conformational preferences of a molecule without external interference. For the parent azepane ring, the twist-chair conformation is identified as the most energetically favorable in such calculations. nih.govacs.org

When moving to a solution phase, the presence of solvent molecules can influence conformational equilibrium. While specific studies on 4-benzylazepane in solution are not detailed in the available literature, theoretical models can incorporate solvent effects to predict how intermolecular interactions might stabilize or destabilize certain conformers. The protonation of the nitrogen atom in this compound would introduce strong interactions with polar solvents, potentially altering the conformational landscape compared to its neutral form.

Influence of Substituents on Ring Puckering and Flexibility

Substituents play a critical role in regulating the conformation of the azepane ring. mq.edu.au The conformational diversity of these flexible structures is important for their bioactivity, and introducing substituents can bias the ring towards a single major conformation. lifechemicals.comrsc.org

The effect of a substituent depends on its size, electronics, and position on the ring. For 4-benzylazepane, the large benzyl group at the C4 position is expected to have a significant steric influence on the ring's puckering. It will preferentially occupy a position that minimizes steric hindrance with the rest of the ring atoms. Computational modeling and NMR studies on other substituted azepanes have demonstrated that strategic placement of even a single fluorine atom can effectively reduce conformational disorder. mq.edu.au It is therefore anticipated that the bulky benzyl group would similarly impose a strong conformational preference on the azepane ring, locking it into a more defined geometry compared to the unsubstituted parent molecule.

Prediction of Reactivity and Selectivity via Computational Modeling

Computational modeling is a valuable tool for predicting the reactivity and selectivity of chemical reactions. By analyzing the electronic structure of a molecule, it is possible to identify sites that are susceptible to nucleophilic or electrophilic attack and to estimate the energy barriers for different reaction pathways. mit.edu

For this compound, key reactivity insights can be derived from its calculated molecular orbitals. The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicates the most likely regions for electron donation and acceptance, respectively. Furthermore, DFT can be used to calculate Fukui functions and other reactivity descriptors that provide a quantitative measure of local reactivity. nih.gov

This theoretical framework allows researchers to predict how this compound might react with other reagents, guiding the design of synthetic routes or the understanding of its metabolic pathways. By modeling transition states, computational chemistry can also explain and predict the stereoselectivity and regioselectivity of reactions involving the azepane ring.

Computational Studies on Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystalline solid is governed by a delicate balance of intermolecular interactions. Computational methods are invaluable for dissecting and quantifying these forces, thereby explaining the observed crystal packing of this compound.

Hirshfeld Surface Analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov This analysis generates a surface around a molecule, color-coded to represent the nature and intensity of different intermolecular contacts. For this compound, the protonated azepane ring and the chloride anion are expected to be primary sites for strong hydrogen bonding.

The Hirshfeld surface mapped over dnorm (normalized distance) would likely reveal distinct red spots, indicating close contacts, particularly around the N-H group of the azepane ring and the chloride ion, corresponding to N-H···Cl hydrogen bonds. Weaker C-H···π interactions between the benzyl group of one molecule and the aromatic ring of another, as well as van der Waals forces, would also be visualized.

The two-dimensional fingerprint plots derived from the Hirshfeld surface analysis provide a quantitative breakdown of the different types of intermolecular contacts. Based on studies of similar organic hydrochloride salts and benzyl-substituted cyclic amines, a hypothetical distribution of these contacts for this compound is presented in Table 1. nih.govnih.gov The dominant interactions are typically H···H, H···Cl, and C···H contacts, reflecting the prevalence of hydrogen atoms on the molecular surface and the importance of hydrogen bonding and van der Waals forces in the crystal packing. nih.gov

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Intermolecular Contact | Contribution (%) |

|---|---|

| H···H | 45 - 55% |

| H···Cl/Cl···H | 20 - 30% |

| C···H/H···C | 15 - 25% |

| C···C | 2 - 5% |

| N···H/H···N | 1 - 3% |

Table 2: Representative Interaction Energies for Non-Covalent Interactions in Similar Organic Salts (Calculated by DFT)

| Interaction Type | Typical Energy Range (kcal/mol) |

|---|---|

| N-H···Cl Hydrogen Bond | -10 to -20 |

| C-H···π Interaction | -1 to -3 |

| π···π Stacking | -1 to -4 |

Application of Molecular Dynamics and Other Simulation Techniques

While methods like Hirshfeld analysis and DFT provide a static picture of the crystal structure, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound in the solid state. rsc.orgresearchgate.net MD simulations model the movement of atoms and molecules over time, providing a view of the vibrational, rotational, and conformational flexibility of the compound within the crystal lattice. researchgate.net

For this compound, MD simulations can be particularly useful for studying:

Conformational Dynamics of the Azepane Ring: The seven-membered azepane ring is flexible and can adopt various conformations, such as chair and boat forms. nih.gov MD simulations can reveal the preferred conformation in the crystal, the energy barriers between different conformations, and how these are influenced by intermolecular interactions.

Mobility of the Benzyl Group: The benzyl group can exhibit rotational motion around the C-C bond connecting it to the azepane ring. MD simulations can quantify the extent and frequency of this rotation, which can be important for understanding the compound's physical properties. rsc.org

Vibrational Motions: The simulations can predict the vibrational spectra of the crystal, which can be compared with experimental data from techniques like infrared (IR) and Raman spectroscopy to validate the computational model.

Thermal Expansion and Stability: By running simulations at different temperatures, the thermal expansion of the crystal lattice can be modeled, and insights into the stability of the crystal packing at elevated temperatures can be gained.

Other simulation techniques, such as Monte Carlo methods , can be used in conjunction with energy calculations to predict the most likely crystal structures (polymorph prediction). This is a computationally intensive but crucial step in understanding the solid-state landscape of a pharmaceutical compound. By exploring the potential energy surface of this compound, these simulations can identify different possible packing arrangements and rank them by their thermodynamic stability.

Derivatization and Chemical Transformations of 4 Benzylazepane Hydrochloride

Strategies for Further Functionalization of the Azepane Ring

The functionalization of the azepane ring in 4-Benzylazepane can be approached by targeting its C-H bonds. While direct C-H functionalization of saturated heterocycles can be challenging, modern synthetic methods offer several strategic possibilities.

One theoretical approach involves metal-catalyzed C-H activation. Directed metalation, where the nitrogen atom coordinates to a transition metal catalyst (e.g., Palladium, Rhodium, or Ruthenium), could selectively activate adjacent C-H bonds for subsequent coupling reactions. This would allow for the introduction of aryl, alkyl, or other functional groups at the C2, C3, C5, or C7 positions.

Another strategy is radical-mediated functionalization. Using radical initiators in the presence of suitable reagents, it is possible to introduce halogens, cyano groups, or other functionalities onto the carbon skeleton. The regioselectivity of such reactions can often be controlled by the stability of the resulting carbon-centered radical.

Furthermore, functionalization can be achieved through multi-step sequences starting with oxidation of the ring. For instance, oxidation of the carbon alpha to the nitrogen could generate an enamine or iminium ion intermediate, which could then be trapped by various nucleophiles to install a substituent at the C2 or C7 position.

Synthesis of Structurally Related 4-Substituted Azepane Derivatives

The synthesis of azepane derivatives with varied substituents at the C4 position is a key area of research, as this position significantly influences the molecule's three-dimensional conformation and biological activity. Several synthetic strategies can be employed to generate analogues of 4-Benzylazepane.

A prominent method involves the dearomative ring expansion of substituted nitroarenes. This photochemical strategy transforms a six-membered aromatic ring into a seven-membered azepine system, allowing for the synthesis of complex azepanes from simple starting materials. By choosing appropriately substituted nitroarenes, a diverse library of C4-functionalized azepanes can be generated.

Another powerful technique is the palladium-mediated cross-coupling of α-halo eneformamides with various nucleophiles. This method provides direct access to functionalized azepanes under mild conditions and with high yields. It allows for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups.

Tandem reactions, such as the Cu(I)-catalyzed amination/cyclization of functionalized allenynes, also provide an efficient route to substituted azepanes, including those with unique patterns that would be difficult to access through other means.

Table 1: Synthetic Strategies for 4-Substituted Azepane Derivatives

| Method | Description | Key Features |

|---|---|---|

| Dearomative Ring Expansion | Photochemical conversion of nitroarenes into azepanes via a singlet nitrene intermediate. | Access to complex azepanes from simple precursors; proceeds in two steps. |

| Cross-Coupling Reactions | Palladium-mediated coupling of α-halo eneformamides with nucleophiles. | Mild conditions; high yields; stereoselective for alkenylations. |

| Tandem Amination/Cyclization | Copper(I)-catalyzed reaction of functionalized allenynes with amines to form the azepane ring. | Efficient construction of the seven-membered ring with unique substitution patterns. |

Exploration of Reactivity Patterns at the Nitrogen Atom and Carbon Positions

The reactivity of 4-Benzylazepane is dictated by the nucleophilic secondary amine and the various carbon positions on the azepane ring.

Nitrogen Atom Reactivity: The nitrogen atom is the most reactive site for many transformations.

N-Alkylation and N-Arylation: The secondary amine can be readily alkylated using alkyl halides or arylated using reagents like aryl halides under palladium catalysis (Buchwald-Hartwig amination). This allows for the introduction of a wide array of substituents on the nitrogen.

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This is a common method for installing functional groups or modifying the electronic properties of the nitrogen.

N-Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides, which can alter the biological activity and physical properties of the molecule.

Quaternization: Reaction with excess alkyl halide can lead to the formation of a quaternary ammonium (B1175870) salt.

Carbon Position Reactivity: The reactivity of the carbon skeleton is more subtle.

Alpha-Carbon Functionalization: The carbons at the C2 and C7 positions, adjacent to the nitrogen, are susceptible to functionalization. Deprotonation with a strong base can generate an α-amino anion, which can then react with electrophiles. This approach is often used for diastereoselective alkylations.

Debenzylation: The N-benzyl group can be cleaved via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst). This liberates the secondary amine, which can then be used for further derivatization, or it can be a final step in a synthesis to yield the N-unsubstituted azepane.

Chiral Resolution and Asymmetric Derivatization Post-Synthesis

Since 4-Benzylazepane is chiral, obtaining enantiomerically pure forms is often crucial for its application in pharmaceuticals.

Chiral Resolution: Resolution of the racemic mixture is a common strategy.

Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid). The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent treatment with a base liberates the desired enantiomer of the amine.

Enzymatic Kinetic Resolution: Lipases and other enzymes can selectively acylate one enantiomer of the amine, allowing the unreacted enantiomer and the acylated product to be separated. This method is known for its high enantioselectivity under mild conditions.

Asymmetric Derivatization: An alternative to resolution is the asymmetric synthesis of derivatives.

Catalytic Asymmetric Synthesis: Modern catalysis offers powerful tools for creating chiral molecules. For instance, copper-catalyzed asymmetric cyclization reactions have been developed for the synthesis of chiral azepine-containing structures with excellent diastereo- and enantioselectivities.

Stereoselective Ring Expansion: Chiral-bridged azepanes can be synthesized through stereoselective ring expansion of smaller, enantiopure precursors, such as 2-azanorbornan-3-yl methanols. This method establishes the stereochemistry at multiple centers during the formation of the azepane ring.

Table 2: Methods for Obtaining Enantiopure 4-Benzylazepane Derivatives

| Method | Principle | Advantages |

|---|---|---|

| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form separable diastereomeric salts. | Scalable, well-established, and often cost-effective. |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. | High enantioselectivity, mild reaction conditions. |

| Catalytic Asymmetric Synthesis | Use of chiral catalysts to direct the formation of a specific enantiomer. | High efficiency and selectivity, potential for creating complex stereochemical architectures. |

| Stereoselective Ring Expansion | Expansion of a smaller chiral ring system to form the azepane. | Control over the configuration of the newly formed stereocenters. |

Applications of 4 Benzylazepane Hydrochloride in Advanced Organic Synthesis

Utility as a Versatile Building Block for Non-Biological Complex Molecular Architectures

The 4-benzylazepane scaffold is a valuable starting point for the synthesis of a diverse range of complex non-biological molecules. Its inherent structural and chemical properties allow for systematic modifications, leading to the creation of extensive compound libraries. This versatility has been particularly exploited in the development of receptor antagonists. For instance, the azepane core of 4-benzylazepane has been instrumental in the design and synthesis of novel antagonists for the neurokinin-1 (NK1) and kappa-opioid receptors (KOR).

In a notable example, a series of potent and selective KOR antagonists were developed using 4-benzylazepane as a key intermediate. The synthesis involved a multi-step sequence where the azepane ring was first constructed, followed by the introduction of the benzyl (B1604629) group at the 4-position. This core structure was then further functionalized, allowing for a detailed exploration of the structure-activity relationships. The study highlighted that the conformation of the 4-benzyl group is a critical determinant for the compound's affinity and selectivity for the KOR.

The adaptability of the 4-benzylazepane scaffold is further demonstrated in the synthesis of various derivatives where different functional groups are introduced at the 4-position alongside the benzyl group. This has led to the creation of novel molecular frameworks with potential applications in medicinal chemistry and materials science.

Role in the Development of Novel Synthetic Methodologies

The synthesis of the 4-benzylazepane ring system itself has spurred the development of new and efficient synthetic methods. Researchers have devised several strategies to construct the azepane core and introduce the benzyl substituent, contributing to the broader toolkit of organic synthesis.

One-pot reductive amination/alkylation reactions have been developed for a practical and scalable synthesis of 4-benzylazepane. Other innovative approaches include ring-closing metathesis, which provides a versatile route to various 4-substituted azepanes, and the ring expansion of prolinols via a Wagner-Meerwein rearrangement. Asymmetric synthesis has also been a focus, with methods like the rhodium-catalyzed hydrogenation of enamides enabling the production of enantiopure 4-substituted azepanes, including the 4-benzyl derivative.

Furthermore, tandem cyclization-cycloaddition reactions have been employed to create functionalized azepanes. These synthetic advancements not only provide efficient access to 4-benzylazepane and its derivatives but also showcase novel strategies applicable to the synthesis of other complex heterocyclic systems.

As a Scaffold for Ligand or Catalyst Design in Organic Transformations

The defined three-dimensional structure of the 4-benzylazepane framework makes it an attractive scaffold for the design of new ligands and catalysts for organic transformations. The azepane ring can be systematically modified to create a chiral environment around a metal center, which is crucial for asymmetric catalysis.

While specific examples of 4-benzylazepane hydrochloride being directly used as a ligand or catalyst in published literature are not abundant, its potential is evident from the successful use of similar saturated nitrogen-containing heterocycles in catalysis. The ability to introduce various substituents at different positions of the azepane ring, including the nitrogen atom and the 4-position, allows for fine-tuning of the steric and electronic properties of potential ligands. This tunability is essential for optimizing the performance of a catalyst in a given organic transformation.

Reactivity in Specific Organic Transformations (e.g., annulations, cycloadditions)

The chemical reactivity of the 4-benzylazepane core lends itself to a variety of organic transformations, enabling the construction of more complex fused ring systems. The nitrogen atom of the azepane ring can participate in reactions as a nucleophile or a base, while the benzyl group can be a site for further functionalization.

Although detailed studies focusing specifically on the annulation and cycloaddition reactions of this compound are limited, the general reactivity of the azepane ring suggests its potential in such transformations. For instance, the nitrogen atom can be involved in intramolecular cyclizations to form bicyclic structures. Moreover, the synthesis of functionalized azepanes has been achieved through tandem cyclization-cycloaddition reactions, indicating the amenability of the azepane precursor to such chemical processes.

The development of synthetic routes to 4-benzylazepane often involves key transformations that highlight its reactivity. For example, the construction of the azepane ring through reductive amination demonstrates the reactivity of the precursor amine and carbonyl compounds. Similarly, the use of Grignard reactions to introduce the benzyl group showcases the reactivity of the piperidone precursor.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Benzylazepane Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural and stereochemical characterization of 4-Benzylazepane hydrochloride in solution. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. emerypharma.com

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

1D NMR: The fundamental ¹H and ¹³C NMR spectra offer initial insights into the molecular structure. The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and coupling constants (J-couplings), which reveal adjacent protons. The ¹³C NMR spectrum, often proton-decoupled, shows the number of unique carbon atoms.

2D NMR: To resolve spectral overlap and definitively assign signals, a suite of 2D NMR experiments is utilized. wikipedia.orgyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling correlations, identifying protons that are connected through two or three bonds. princeton.edu For this compound, COSY would reveal the spin systems within the azepane ring and connect the benzylic protons to the proton at the C4 position.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H-¹³C pairs. princeton.eduyoutube.com It is a powerful tool for assigning the carbon signal for each proton, effectively mapping the protons to the carbon skeleton of the molecule. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to four bonds. wikipedia.org This is crucial for identifying quaternary carbons and piecing together different molecular fragments. For instance, correlations from the benzylic protons to the carbons of the phenyl ring and to C3/C5 of the azepane ring would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. youtube.com NOESY is vital for determining the stereochemistry and preferred conformation of the molecule in solution by observing through-space dipolar couplings.

The following tables represent expected NMR data for this compound based on its known structure and typical chemical shift values for similar functional groups.

Table 1: Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected J-coupling (Hz) | Integration |

|---|---|---|---|---|

| Aromatic (Phenyl) | 7.20 - 7.40 | m | - | 5H |

| Azepane Ring Protons (e.g., H2, H7) | ~3.0 - 3.4 | m | - | 4H |

| Benzylic CH₂ | ~2.6 - 2.8 | d | ~7-8 | 2H |

| Azepane Ring Protons (e.g., H3, H5, H6) | ~1.5 - 2.0 | m | - | 6H |

| Azepane Ring Proton (H4) | ~2.1 - 2.3 | m | - | 1H |

| N-H₂⁺ | ~9.0 - 10.0 | br s | - | 2H |

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlated Nuclei | Structural Information Deduced |

|---|---|---|

| COSY | H4 ↔ Benzylic CH₂ H4 ↔ H3/H5 H3 ↔ H2 | Confirms connectivity within the azepane ring and to the benzyl (B1604629) substituent. |

| HSQC | Aromatic H ↔ Aromatic C Benzylic H ↔ Benzylic C Azepane H's ↔ Azepane C's | Assigns each carbon atom based on its attached proton(s). |

| HMBC | Benzylic H ↔ Aromatic C's Benzylic H ↔ C3, C4, C5 Aromatic H ↔ Benzylic C | Confirms the connection of the benzyl group to the C4 position of the azepane ring. |

| NOESY | Axial H's ↔ Axial H's Equatorial H's ↔ Equatorial H's | Provides insights into the 3D structure and preferred ring conformation (e.g., chair vs. twist-boat). |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

For this compound, a single-crystal X-ray diffraction study would yield a detailed structural model. The analysis would confirm the connectivity of the benzyl group at the 4-position of the azepane ring. Crucially, it would reveal the preferred conformation of the azepane ring in the crystal lattice. Seven-membered rings can adopt several conformations, such as chair, boat, and twist-boat forms. researchgate.net Conformational analysis of similar diazepane structures has indicated that twist-boat conformations can be low in energy. nih.gov The crystallographic data would also detail the hydrogen bonding network involving the hydrochloride counter-ion and the protonated amine, which dictates the crystal packing.

Table 3: Representative Crystallographic Data Obtainable for this compound

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Symmetry of the unit cell (e.g., Monoclinic, P2₁/c). nih.gov |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating crystal unit. |

| Bond Lengths & Angles | Precise geometric parameters of the entire molecule. |

| Torsion Angles | Defines the conformation of the azepane ring and the orientation of the benzyl group. |

| Hydrogen Bond Geometry | Details of interactions between the ammonium (B1175870) group and the chloride ion. |

Mass Spectrometry for Reaction Monitoring and Complex Mixture Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is widely applied in pharmaceutical analysis for molecular weight confirmation, impurity profiling, and real-time reaction monitoring. nih.gov

In the context of this compound, MS can be used in several ways:

Molecular Weight Confirmation: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrometer would detect the protonated molecular ion [M+H]⁺ of the free base (4-benzylazepane), confirming its molecular weight.

Reaction Monitoring: The synthesis of 4-Benzylazepane can be monitored in real-time by coupling a mass spectrometer to the reaction vessel. durham.ac.uknih.gov This allows for tracking the consumption of reactants and the formation of the product and any intermediates or by-products, enabling precise optimization of reaction conditions. shimadzu.comwaters.com

Complex Mixture Analysis: When coupled with a separation technique like Liquid Chromatography (LC-MS), mass spectrometry can separate and identify components in a complex mixture. researchgate.net This is invaluable for identifying impurities in a sample of this compound, which is critical for quality control in pharmaceutical development. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information that helps in the identification of unknown impurities. nih.gov

Future Research Directions and Unresolved Challenges in 4 Benzylazepane Hydrochloride Chemistry

Development of More Efficient and Sustainable Synthetic Strategies

Future research should prioritize the development of more atom-economical and environmentally benign synthetic routes. This could involve the exploration of catalytic methods that minimize the use of stoichiometric reagents. For instance, transition-metal-catalyzed C-H activation and functionalization could offer a direct way to introduce the benzyl (B1604629) group at the 4-position of a pre-formed azepane ring or a suitable precursor, thus shortening the synthetic sequence.

Another promising area is the use of ring-expansion strategies from more readily available five- or six-membered ring precursors. rsc.org Research into novel catalysts and reaction conditions that can facilitate such expansions with high regioselectivity for the 4-position would be highly valuable. Furthermore, the development of one-pot or tandem reactions that allow for the construction of the 4-benzylazepane scaffold in a single synthetic operation would significantly improve efficiency and reduce the environmental impact. beilstein-journals.org

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Catalytic C-H Benzylation | High atom economy, potentially fewer steps. | Achieving high regioselectivity at the 4-position. |

| Ring Expansion | Readily available starting materials. | Control of regioselectivity and potential for side reactions. |

| Multi-component Reactions | Rapid assembly of molecular complexity. | Identification of suitable starting materials and catalysts. |

| Biocatalysis | High selectivity, mild reaction conditions. | Enzyme discovery and engineering for specific transformations. |

Challenges in Scalability and Industrial Production of 4-Benzylazepane Hydrochloride

The transition from a laboratory-scale synthesis to industrial production is often fraught with challenges, and the synthesis of this compound is unlikely to be an exception. A primary concern is the cost and availability of starting materials. Any scalable synthesis must rely on inexpensive and readily accessible precursors.

Furthermore, reactions that are facile on a gram scale may not be directly transferable to a multi-kilogram or ton scale. For instance, cryogenic conditions or the use of hazardous reagents, while manageable in a lab, can pose significant safety and cost issues in an industrial setting. The purification of the final product is another critical factor. Chromatographic purification, a common laboratory technique, is often not economically viable for large-scale production. Therefore, the development of synthetic routes that yield this compound in high purity, allowing for crystallization as the primary purification method, is essential.

The management of by-products and waste streams is also a major industrial challenge. Sustainable synthetic methods that minimize waste or allow for the recycling of reagents and catalysts will be crucial for the economically viable and environmentally responsible production of this compound.

Exploration of Unexplored Chemical Transformations and Reactivity Modes

The chemical reactivity of this compound is largely unexplored. The molecule possesses several reactive sites that could be exploited for further chemical transformations. The secondary amine of the azepane ring is a key functional group that can undergo a variety of reactions, including N-alkylation, N-acylation, and N-arylation, to generate a diverse library of derivatives. The investigation of these reactions could lead to the discovery of new compounds with interesting biological or material properties.

The benzyl group also offers opportunities for chemical modification. For example, the aromatic ring can be functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents. The benzylic position is also susceptible to oxidation or other transformations.

Future research could focus on the diastereoselective functionalization of the azepane ring, taking advantage of the stereocenter at the 4-position. The development of stereoselective reactions would allow for the synthesis of enantiomerically pure derivatives of this compound, which could be important for applications in medicinal chemistry.

| Functional Group | Potential Transformations | Potential Outcomes |

| Secondary Amine | N-Alkylation, N-Acylation, N-Arylation | Library of N-substituted derivatives with diverse properties. |

| Benzyl Group (Aromatic Ring) | Electrophilic Aromatic Substitution | Functionalized aromatic ring with tailored electronic and steric properties. |

| Benzyl Group (Benzylic Position) | Oxidation, Radical Reactions | Introduction of new functional groups at the benzylic carbon. |

| Azepane Ring | Ring-opening, Ring Contraction | Access to different heterocyclic scaffolds. |

Potential for Novel Applications in Materials Science or Catalyst Development

While the current literature does not describe applications of this compound in materials science or catalysis, its structure suggests several intriguing possibilities. The azepane scaffold could serve as a monomer in the synthesis of novel polyamides or other polymers. The presence of the benzyl group could impart specific properties to these materials, such as increased thermal stability or altered solubility.

In the field of catalysis, this compound could be a precursor to chiral ligands for asymmetric catalysis. Following deprotonation of the hydrochloride and N-functionalization with a coordinating group, the resulting chiral azepane derivative could be used to create metal complexes for a variety of stereoselective transformations. The conformational flexibility of the seven-membered ring could offer unique steric and electronic properties compared to more common five- and six-membered ring-based ligands.

Furthermore, the basic nitrogen atom in the azepane ring could allow the parent compound or its derivatives to function as organocatalysts for various chemical reactions. The exploration of these potential applications could open up new avenues for the use of this compound beyond its role as a synthetic intermediate.

Q & A

Q. What are the key steps for synthesizing 4-Benzylazepane hydrochloride, and how can reaction conditions be optimized for purity?

The synthesis typically involves multi-step organic reactions starting with azepane derivatives and benzylating agents. A common approach includes:

- Benzylation : Reacting azepane with benzyl chloride or bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group .

- Amine functionalization : Subsequent reactions to introduce or modify substituents at the 4-position of the azepane ring.

- Hydrochloride salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .